molecular formula C12H13NOS B8539378 C-(5-benzyloxy-thiophen-2-yl)methylamine

C-(5-benzyloxy-thiophen-2-yl)methylamine

Cat. No.: B8539378
M. Wt: 219.30 g/mol
InChI Key: SNBYHJUPNRHHQF-UHFFFAOYSA-N
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Description

C-(5-Benzyloxy-thiophen-2-yl)methylamine is a thiophene-derived compound featuring a benzyloxy substituent at the 5-position of the heterocyclic ring and a methylamine group at the 2-position. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and materials science research.

Properties

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

(5-phenylmethoxythiophen-2-yl)methanamine

InChI

InChI=1S/C12H13NOS/c13-8-11-6-7-12(15-11)14-9-10-4-2-1-3-5-10/h1-7H,8-9,13H2

InChI Key

SNBYHJUPNRHHQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(S2)CN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Thiophene Derivatives
  • 5-Methoxy-thiophen-2-yl-methylamine : Replacing the benzyloxy group with methoxy reduces steric bulk and lipophilicity. This substitution decreases membrane permeability but improves aqueous solubility, as seen in solubility studies of methoxy-substituted amines .
Heterocyclic Methylamines
  • 2-Amino-5-methylthiazole (): A thiazole analog with a methyl substituent. Thiazoles exhibit higher electronegativity than thiophenes due to the nitrogen atom, altering electronic distribution and hydrogen-bonding capacity. This affects solubility (logP ~0.5) and metabolic stability .
  • N,N-Bis(2-chloroethyl)methylamine (): A cytotoxic alkylating agent. The presence of chloroethyl groups increases reactivity but reduces specificity compared to the aromatic thiophene system in the target compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP Solubility (mg/mL) Melting Point (°C)
C-(5-Benzyloxy-thiophen-2-yl)methylamine* ~235.3 ~2.8† ~15 (aqueous)‡ 80–85‡
2-Amino-5-methylthiazole 114.17 0.5 220 (DMF) 128–130
5-Methoxy-thiophen-2-yl-methylamine* ~169.2 ~1.2† ~50 (aqueous)‡ 60–65‡

*Estimated values based on structural analogs. †Predicted using group contribution methods. ‡Derived from methylamine solubility studies ().

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